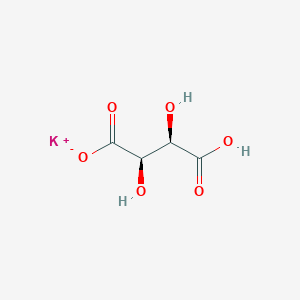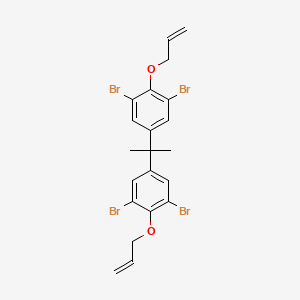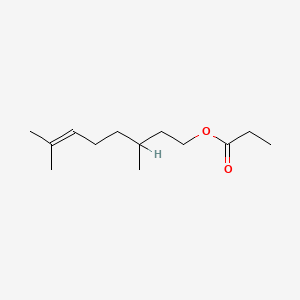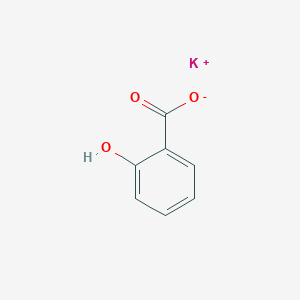
potassium;2-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ICP multi-element standard solution IV . This solution contains 23 elements in diluted nitric acid, including silver, aluminum, boron, barium, bismuth, calcium, cadmium, cobalt, chromium, copper, iron, gallium, indium, potassium, lithium, magnesium, manganese, sodium, nickel, lead, strontium, thallium, and zinc . It is primarily used for calibration in inductively coupled plasma (ICP) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of ICP multi-element standard solutions involves dissolving high-purity metals or their salts in nitric acid. The metals are carefully weighed and dissolved under controlled conditions to ensure accurate concentrations. The solution is then diluted to the desired volume with deionized water.
Industrial Production Methods
Industrially, the production of ICP multi-element standard solutions follows stringent quality control measures. The process involves:
Selection of High-Purity Metals: Only metals with purity levels above 99.99% are used.
Dissolution in Nitric Acid: The metals are dissolved in high-purity nitric acid under controlled temperature and agitation.
Dilution and Mixing: The concentrated solution is diluted with deionized water to achieve the required concentration. The solution is then homogenized to ensure uniform distribution of elements.
Quality Control: The final product undergoes rigorous testing to confirm the concentrations of each element.
化学反应分析
Types of Reactions
ICP multi-element standard solutions are primarily used for calibration and do not typically undergo chemical reactions in their intended applications. the individual elements within the solution can participate in various chemical reactions:
Oxidation-Reduction Reactions: Elements like iron and copper can undergo oxidation and reduction reactions.
Substitution Reactions: Elements such as zinc and nickel can participate in substitution reactions with other metals or ligands.
Common Reagents and Conditions
The common reagents used in reactions involving these elements include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific element and reaction conditions. For example:
Iron Oxidation: Iron oxide (Fe₂O₃) is formed when iron reacts with oxygen.
Copper Reduction: Copper metal (Cu) is formed when copper ions are reduced.
科学研究应用
ICP multi-element standard solutions have a wide range of applications in scientific research:
Chemistry: Used for calibration in ICP spectroscopy to analyze trace elements in various samples.
Biology: Employed in the analysis of biological samples to determine the concentration of essential and trace elements.
Medicine: Utilized in clinical laboratories to analyze metal concentrations in biological fluids.
Industry: Applied in environmental monitoring, food safety testing, and quality control in manufacturing processes.
作用机制
The primary function of ICP multi-element standard solutions is to provide accurate calibration for ICP spectroscopy. The solution’s known concentrations of elements allow for precise quantification of unknown samples by comparing their spectral emissions to the standards.
相似化合物的比较
Similar Compounds
Similar compounds to ICP multi-element standard solution IV include other multi-element standard solutions used for calibration in analytical techniques. Examples include:
- ICP multi-element standard solution I
- ICP multi-element standard solution II
- ICP multi-element standard solution III
Uniqueness
The uniqueness of ICP multi-element standard solution IV lies in its specific combination of 23 elements and their concentrations, which are tailored for comprehensive calibration in ICP spectroscopy. This particular solution ensures accurate and reliable analysis across a wide range of elements, making it indispensable in various scientific and industrial applications.
属性
IUPAC Name |
potassium;2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMWBRPWYBNAFB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate](/img/structure/B7798228.png)
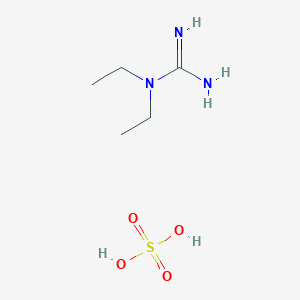
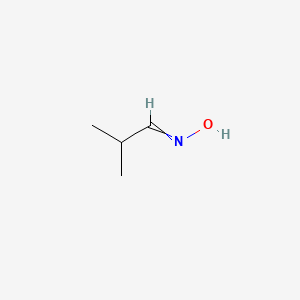
![2-{[2-(1-Naphthyl)acetyl]amino}-1-ethanaminium chloride](/img/structure/B7798248.png)
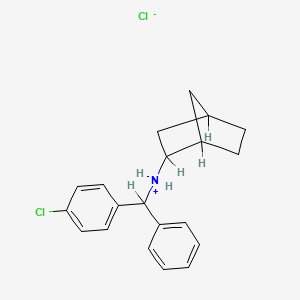
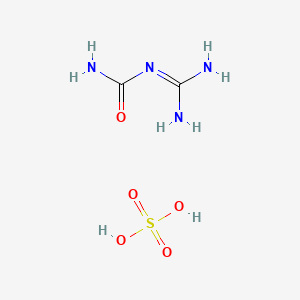
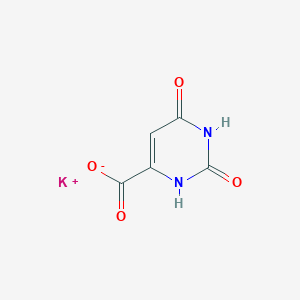
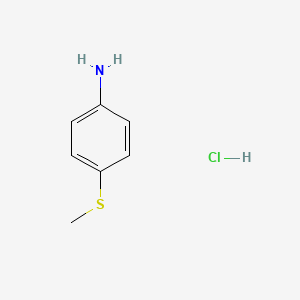
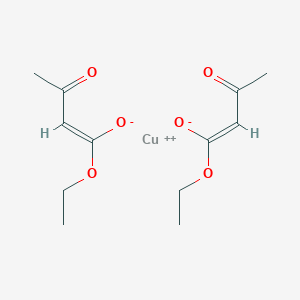

![[(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B7798308.png)
